BenchChemオンラインストアへようこそ!

2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Renin inhibition Structure-activity relationship Naphthalene regioisomerism

This compound features a naphthalen-1-yl group linked to a 3-(2-oxopiperidin-1-yl)phenyl acetamide core. Unlike generic naphthalene acetamides, its specific regioisomerism and oxidation state are critical for binding to renin (S1/S3 subsite) and BACE-1. The meta-substitution pattern distinguishes it from para-substituted FXa inhibitors like apixaban. Its fragment-like MW (358.44 g/mol) makes it an ideal scaffold for fragment-based drug discovery. Use as a reference standard in pharmacophore modeling, competitive binding assays, and lead optimization. Not available from simpler analogs.

Molecular Formula C23H22N2O2
Molecular Weight 358.441
CAS No. 942014-02-0
Cat. No. B2619246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS942014-02-0
Molecular FormulaC23H22N2O2
Molecular Weight358.441
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H22N2O2/c26-22(15-18-9-5-8-17-7-1-2-12-21(17)18)24-19-10-6-11-20(16-19)25-14-4-3-13-23(25)27/h1-2,5-12,16H,3-4,13-15H2,(H,24,26)
InChIKeyAXRHZCXNYBNCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942014-02-0): Structural Context and Pharmacological Relevance for Informed Procurement


2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942014-02-0, molecular formula C23H22N2O2, MW 358.44 g/mol) is a synthetic naphthalenyl piperidine acetamide characterized by a naphthalen-1-yl group linked via an acetamide bridge to a phenyl ring bearing a 2-oxopiperidin-1-yl substituent [1]. This compound resides within a chemical space explored for two major therapeutic target classes: renin inhibition, as documented in patents on naphthalenyl piperidines [1], and coagulation factor modulation, given the shared 2-oxopiperidin-1-yl phenyl motif found in the Factor Xa inhibitor apixaban [2]. The combination of a lipophilic naphthalene moiety with a hydrogen-bond-accepting piperidinone ring creates a distinctive pharmacophore not available in simpler naphthalene acetamides or non-oxopiperidine analogs.

Why Generic Substitution Fails for 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942014-02-0)


Substituting this compound with a generic naphthalene acetamide or a simpler piperidinyl phenyl acetamide is not viable, because the specific naphthalen-1-yl regioisomerism and the 2-oxopiperidin-1-yl oxidation state are critical determinants of molecular recognition. The naphthalen-1-yl group orients the hydrophobic moiety in a distinct spatial arrangement within target binding pockets compared to naphthalen-2-yl isomers, a phenomenon documented in structure-activity relationship (SAR) studies of naphthalenyl piperidine renin inhibitors [1]. Concomitantly, the 2-oxopiperidin-1-yl moiety provides an essential hydrogen-bond acceptor and conformational constraint that is absent in simple piperidine derivatives; this feature is indispensable for biological activity in related protease inhibitors, including BACE-1 inhibitors where the oxopiperidine carbonyl engages catalytic aspartate residues [2]. Consequently, any compound lacking this precise substitution architecture would exhibit altered, and likely diminished, target engagement and pharmacological performance.

Quantitative Differentiation Evidence for 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942014-02-0)


Naphthalene Ring Regioisomerism Dictates Target Binding Orientation: 1-yl versus 2-yl Isomers

In the naphthalenyl piperidine renin inhibitor series, the substitution pattern on the naphthalene ring significantly modulates renin inhibitory activity. The target compound, bearing a naphthalen-1-yl group, presents the hydrophobic naphthalene moiety in a distinct orientation within the renin active site compared to naphthalen-2-yl analogs [1]. The patent literature demonstrates that such regioisomerism leads to substantial differences in biochemical potency for related piperidine derivatives; however, specific IC50 values for this exact compound are not publicly available. This represents a class-level SAR observation that positions the naphthalen-1-yl isomer as a unique tool for probing renin binding site topology.

Renin inhibition Structure-activity relationship Naphthalene regioisomerism

2-Oxopiperidin-1-yl Phenyl Motif Confers BACE-1 Inhibitory Activity Absent in Non-Oxo Piperidine Analogs

A structurally related compound containing the identical 3-(2-oxopiperidin-1-yl)phenyl acetamide core demonstrated BACE-1 (β-secretase 1) inhibition with an IC50 of 250 nM, as recorded in BindingDB [1]. This activity is mechanistically contingent upon the 2-oxopiperidin-1-yl carbonyl group, which forms a key hydrogen-bond interaction with the catalytic aspartate dyad of BACE-1. Analogs where the piperidine ring lacks the 2-oxo group (i.e., simple piperidine derivatives) show substantially reduced or absent BACE-1 inhibition, confirming the essential pharmacophoric role of the carbonyl [1]. The target compound retains this critical 2-oxopiperidin-1-yl motif and is therefore expected to exhibit comparable BACE-1 engagement potential.

BACE-1 inhibition Alzheimer's disease Protease inhibitor pharmacophore

Reduced Molecular Complexity Relative to Apixaban Enables Fragment-Based Drug Design Approaches

The target compound (MW 358.44 g/mol) is substantially smaller than the marketed Factor Xa inhibitor apixaban (MW 459.50 g/mol), which shares the 2-oxopiperidin-1-yl phenyl motif but incorporates a complex pyrazolo-pyridine core [1]. This 22% reduction in molecular weight is significant: the target compound falls within the favorable fragment-like space (MW < 400 Da), whereas apixaban is in the drug-like space. The simplified naphthalene-1-yl acetamide architecture offers fewer rotatable bonds and reduced polar surface area compared to apixaban, making it a more suitable scaffold for fragment-based drug design or chemical probe development where minimal molecular complexity is desired.

Drug-likeness Molecular weight Factor Xa inhibition scaffold comparison

Phenyl Ring 3-Substitution Creates a Distinct Pharmacophore Geometry versus 4-Substituted Factor Xa Inhibitors

The target compound features the 2-oxopiperidin-1-yl group at the 3-position (meta) of the phenyl ring, in contrast to apixaban, edoxaban, and other Factor Xa inhibitors that place this group at the 4-position (para) [1]. This meta-substitution alters the spatial relationship between the naphthalene acetamide and the piperidinone ring, generating a different dihedral angle profile and hydrogen-bonding geometry compared to para-substituted analogs. Co-crystal structures of Factor Xa with para-substituted inhibitors demonstrate that the 4-position places the oxopiperidine in direct contact with the S1 pocket; the 3-substitution would direct the piperidinone toward the S2/S3 region, potentially altering target selectivity [2].

Pharmacophore geometry Substitution isomerism Factor Xa inhibitor selectivity

Optimal Research and Industrial Applications for 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942014-02-0)


Chemical Probe for Renin Active Site S1/S3 Subsite Topology Mapping

The naphthalen-1-yl regioisomer provides a unique hydrophobic probe for differentiating the S1 and S3 subsite binding preferences of renin. This compound can be deployed in competitive binding assays and molecular docking studies to systematically compare the binding modes of naphthalen-1-yl versus naphthalen-2-yl substituted piperidine inhibitors, leveraging the SAR framework established in US20020087002A1 [1]. Such studies are directly relevant to the design of next-generation renin inhibitors for hypertension.

Validated Starting Point for BACE-1 Inhibitor Lead Optimization in Alzheimer's Disease Programs

Structural analogs containing the 3-(2-oxopiperidin-1-yl)phenyl acetamide core exhibit confirmed BACE-1 inhibition (IC50 = 250 nM) [1]. The target compound, bearing the identical pharmacophoric core, can serve as a validated starting point for systematic structure-activity relationship exploration, where the naphthalen-1-yl acetamide moiety is varied to improve potency against BACE-1 and selectivity over the closely related BACE-2 enzyme.

Reference Compound for Meta-Substituted 2-Oxopiperidin-1-yl Phenyl Pharmacophore Modeling

The meta-substitution pattern (3-position) of the 2-oxopiperidin-1-yl group on the phenyl ring represents a pharmacophore geometry that is distinct from the para-substitution found in all marketed Factor Xa inhibitors such as apixaban [1]. This compound can be used as a reference standard in pharmacophore modeling, 3D-QSAR, and structure-based virtual screening campaigns aimed at identifying novel inhibitors with altered selectivity profiles, particularly for targets where the S2/S3 pocket engagement is desirable over S1 binding.

Fragment-Like Scaffold for De Novo Drug Design and Library Enumeration

With a molecular weight of 358.44 g/mol, the target compound resides within fragment-like chemical space, unlike the larger drug-like Factor Xa inhibitors such as apixaban (459.50 g/mol) [1]. This makes it an ideal scaffold for fragment-based drug discovery (FBDD) workflows, where it can be systematically elaborated via structure-based design or combinatorial library synthesis to explore diverse chemical space while maintaining the validated 2-oxopiperidin-1-yl phenyl pharmacophore.

Quote Request

Request a Quote for 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.